

An In-depth Technical Guide to the Safety and Hazards of 2'-Hydroxyacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B146814

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of **2'-Hydroxyacetophenone**. The information is compiled from various safety data sheets, regulatory assessments, and scientific literature to support its safe handling and use in research and development.

Physicochemical Properties

2'-Hydroxyacetophenone is a pale yellow liquid with a characteristic sweet, floral, and herbaceous odor.^[1] It is slightly soluble in water but soluble in alcohols and other organic solvents.^{[2][3]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[2][4][5][6][7]
Molecular Weight	136.15 g/mol	[2][4]
CAS Number	118-93-4	[2][4][8]
Appearance	Clear yellow to brown liquid	[1][5]
Melting Point	3-6 °C	[1][2][5][9]
Boiling Point	213 °C at 717 mmHg	[1][2][5][9]
Flash Point	106 °C (closed cup)	[3][8][9]
Density	1.131 g/mL at 25 °C	[5][10]
Vapor Pressure	0.225 mmHg at 20 °C	[10]
Solubility in Water	7571 mg/L at 25 °C (estimated)	[3]
logP (o/w)	1.92	[2][3]

Toxicological Profile

The toxicological data for **2'-Hydroxyacetophenone** indicates a low order of acute toxicity via oral and dermal routes. However, it can be an irritant to the skin and eyes. The available toxicity data is summarized in Table 2.

Toxicity Endpoint	Species	Route	Value	Classification/Remarks	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	2240 mg/kg bw	Harmful if swallowed.	[11]
Rabbit	Oral	2127 mg/kg	[5][12]		
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 2000 mg/kg bw	Not classified as acutely toxic via dermal route. No mortality was observed.	[8][11][13]
Acute Inhalation Toxicity	Rat	Inhalation	No mortality within 7 hours (IRT)	The inhalation of a highly saturated vapor-air mixture represents no acute hazard.	[8]
Skin Irritation	Rabbit	Dermal	Non-irritant to slight irritant	In some studies, it is considered non-irritating, while others report slight irritation.	[8][11][14]
Eye Irritation	Rabbit	Ocular	Moderate to Severe Irritant	Can cause serious eye irritation. A Draize score of 63 out of 110 was	[2][11][14]

recorded for an unrinsed eye, categorizing it as a severe irritant.

Skin Sensitization

Guinea Pig

Dermal

Non-sensitizer

Buehler test showed no sensitizing potential.

[11]

Genotoxicity

-

In vitro

Not mutagenic

Not mutagenic in a bacterial reverse mutation assay (Ames test).

[10]

Reproductive Toxicity

Rat

Oral

NOAEL = 600 mg/kg/day

Data from a read-across analog (4-hydroxyacetophenone) suggests no adverse effects on fertility or pup development.

[10]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2'-Hydroxyacetophenone** is classified with the following hazards:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
- Skin Irritation (Category 2), H315: Causes skin irritation.[2][13]

- Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][13]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[2][13]
- Hazardous to the aquatic environment, acute hazard (Category 3), H402: Harmful to aquatic life.[4]

Signal Word: Warning[2][13]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P264: Wash skin thoroughly after handling.[2]
- P270: Do not eat, drink or smoke when using this product.[2]
- P271: Use only outdoors or in a well-ventilated area.[2]
- P273: Avoid release to the environment.[4][8]
- P280: Wear protective gloves/eye protection/face protection.[2]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- P330: Rinse mouth.[2]
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.

- P362: Take off contaminated clothing and wash before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
- P405: Store locked up.[2]
- P501: Dispose of contents/container to an approved waste disposal plant.[2][4][8]

Handling, Storage, and Hazardous Reactions

Handling:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
- Ensure adequate ventilation to minimize exposure to vapors.[15][16]
- Avoid contact with skin, eyes, and clothing.[15]
- Do not ingest or inhale.[15]
- Keep away from heat, sparks, and open flames.[8][15]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][15][17]
- Protect from light.[8]
- Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[10][15]

Hazardous Reactions:

- The product is considered stable under normal handling and storage conditions.[8][10]
- Combustion may produce carbon oxides (CO, CO₂).[10][13]

- Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[\[10\]](#)

Experimental Protocols

The following sections outline the methodologies for key toxicological studies based on OECD guidelines.

Acute Oral Toxicity (OECD 401/420)

Objective: To determine the median lethal dose (LD50) after a single oral administration.

Methodology:

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) are used.[\[11\]](#)[\[18\]](#)
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight (for rats) prior to dosing.[\[18\]](#)[\[19\]](#)
- Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose.[\[11\]](#)[\[18\]](#)
- Dose Levels: Multiple dose groups with a sufficient number of animals per group are used to obtain a dose-response curve. A limit test at 2000 mg/kg may be performed initially.[\[11\]](#)[\[18\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[\[11\]](#)[\[18\]](#)
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[\[18\]](#)
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the LD50 after a single dermal application.

Methodology:

- Test Animals: Healthy, young adult rabbits or rats are used.[13][16]
- Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]
- Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13][14]
- Dose Levels: A limit test at 2000 mg/kg is typically performed. If mortality is observed, a full study with multiple dose levels is conducted.[14]
- Observation Period: Animals are observed for mortality, signs of toxicity, and skin reactions for at least 14 days. Body weights are recorded weekly.[13][14]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.[13]

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Test Animals: Healthy, young adult albino rabbits are typically used.[3]
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[3][20]
- Exposure: The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.[3][20]
- Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.[3]

- Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

- Test Animals: Healthy, young adult albino rabbits are used.[\[11\]](#)[\[17\]](#)
- Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[\[11\]](#)[\[17\]](#)
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days if effects persist.[\[11\]](#)[\[17\]](#)
- Scoring: The ocular reactions are scored according to a standardized grading system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[\[9\]](#)[\[11\]](#)

Skin Sensitization - Buehler Test (OECD 406)

Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

Methodology:

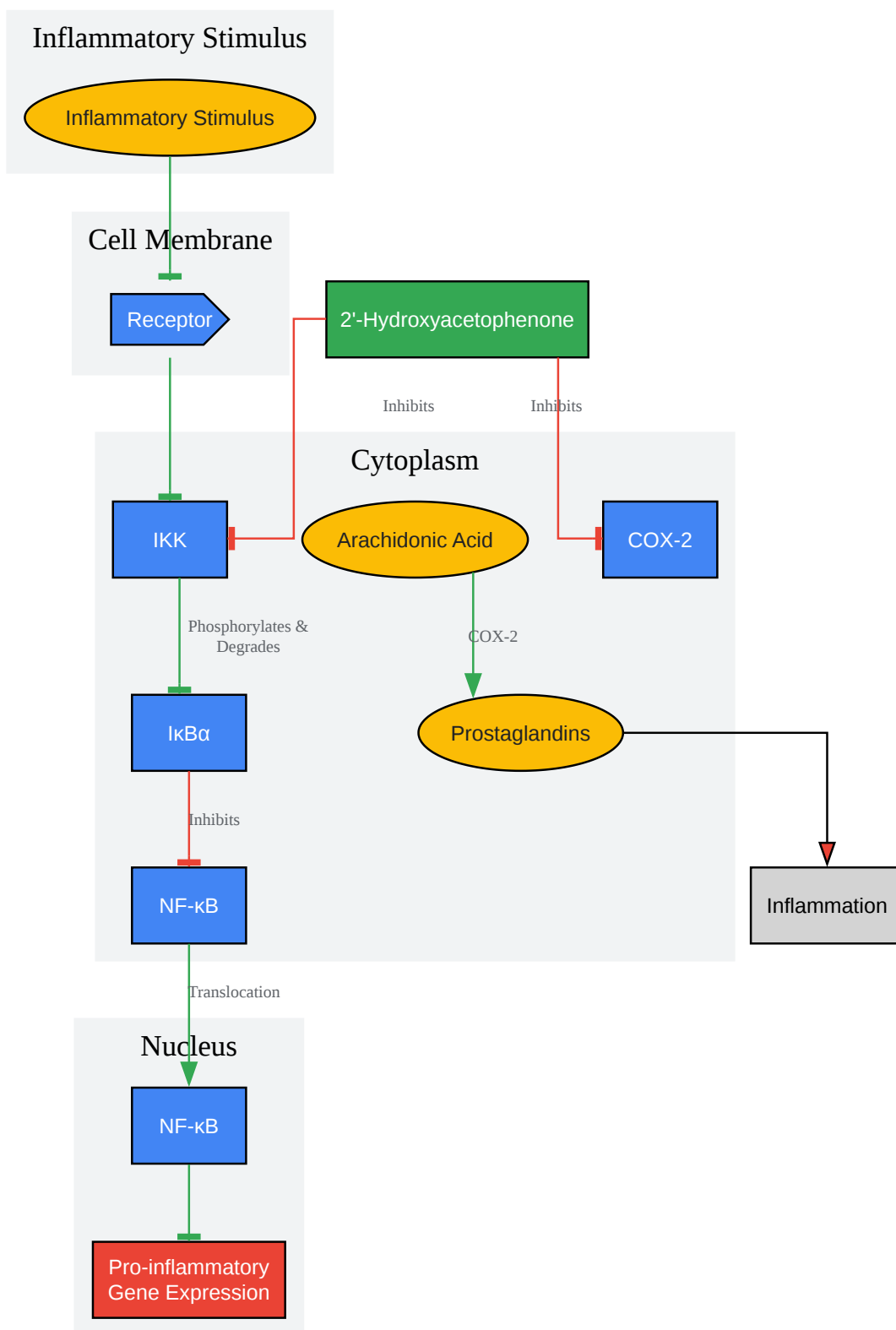
- Test Animals: Young adult guinea pigs are used.[\[2\]](#)[\[5\]](#)
- Induction Phase: The test substance is applied topically to a shaved area on the flank of the animals under an occlusive patch for 6 hours, once a week for three weeks. The concentration used is the highest that causes mild irritation.[\[2\]](#)[\[8\]](#)[\[15\]](#)
- Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[\[8\]](#)

- Challenge Phase: All animals (test and control groups) are challenged with a topical application of the test substance on a naive skin site. The concentration used is the highest non-irritating concentration.[8][15]
- Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[8]

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathways for **2'-Hydroxyacetophenone** are not extensively detailed in the available literature, a related compound, p-Hydroxyacetophenone, has been shown to exert anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[21] This provides a plausible mechanism for the potential anti-inflammatory properties of **2'-Hydroxyacetophenone**.

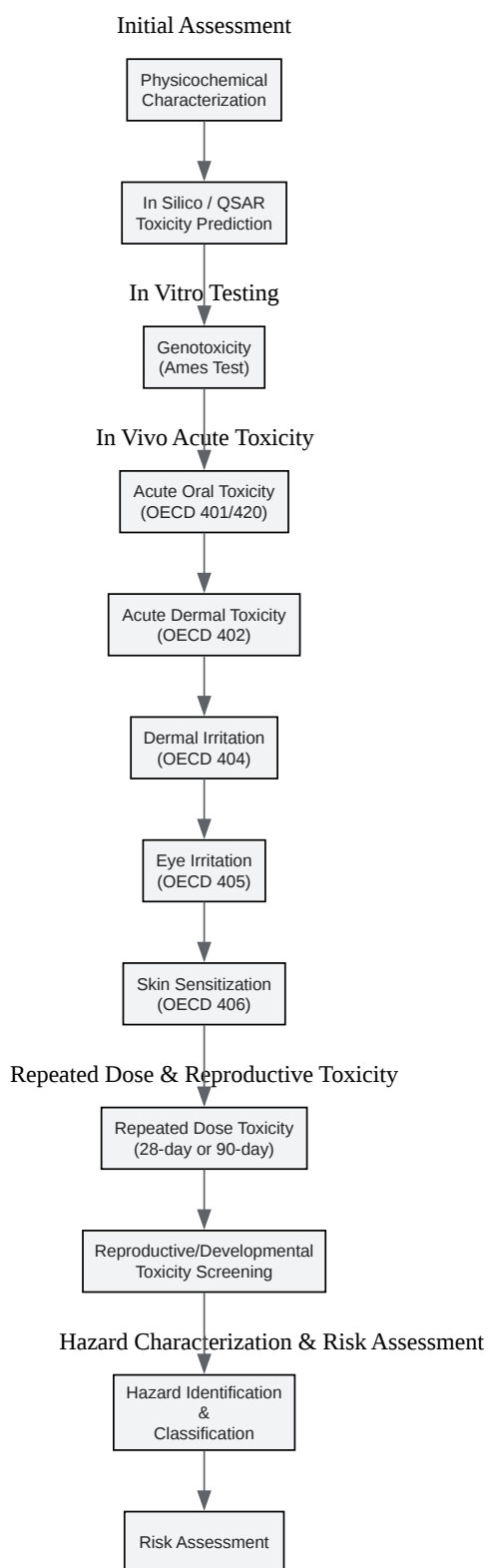


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Caption: Potential anti-inflammatory mechanism of **2'-Hydroxyacetophenone** via inhibition of NF- κ B and COX-2 pathways.

General Experimental Workflow for Safety Assessment

The safety assessment of a chemical substance like **2'-Hydroxyacetophenone** typically follows a tiered approach, starting with physicochemical characterization and progressing through a series of toxicological tests.



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Caption: General workflow for the safety and hazard assessment of a chemical substance.

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